Thiourea, N-ethyl-N'-(4-methyl-2-thiazolyl)-
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Overview
Description
Thiourea, N-ethyl-N’-(4-methyl-2-thiazolyl)- is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N-ethyl-N’-(4-methyl-2-thiazolyl)- typically involves the reaction of 2-aminothiazole with an appropriate isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired thiourea derivative.
Industrial Production Methods
In an industrial setting, the production of thiourea derivatives can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-ethyl-N’-(4-methyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in thiourea can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Thiourea, N-ethyl-N’-(4-methyl-2-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a plant growth regulator and herbicide.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, photographic chemicals, and rubber accelerators.
Mechanism of Action
The mechanism of action of thiourea, N-ethyl-N’-(4-methyl-2-thiazolyl)- involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or inhibition of essential enzymes . The compound’s anticancer effects could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-methyl-N’-(2-thiazolyl)thiourea: A derivative with a methyl group instead of an ethyl group.
N-phenyl-N’-(4-methyl-2-thiazolyl)thiourea: A derivative with a phenyl group.
Uniqueness
Thiourea, N-ethyl-N’-(4-methyl-2-thiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52607-79-1 |
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Molecular Formula |
C7H11N3S2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
1-ethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C7H11N3S2/c1-3-8-6(11)10-7-9-5(2)4-12-7/h4H,3H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
AFAKZSJEQYSXTB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=NC(=CS1)C |
Origin of Product |
United States |
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